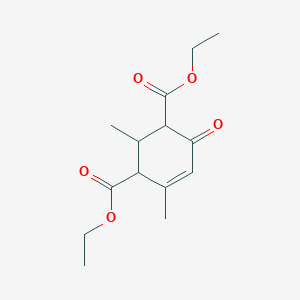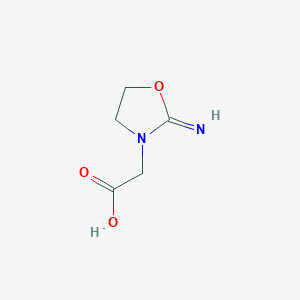
2-(2-Iminooxazolidin-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iminooxazolidin-3-YL)acetic acid is a heterocyclic compound that features an oxazolidine ring with an imino group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminooxazolidin-3-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminoethanol with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The imino group can be introduced through subsequent reactions involving amination or imine formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Iminooxazolidin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, esters, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-Iminooxazolidin-3-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-(2-Iminooxazolidin-3-YL)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The imino group can form hydrogen bonds or participate in other interactions, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.
Thiazolidine derivatives: Similar to oxazolidines, thiazolidines have sulfur in the ring and are known for their pharmacological properties.
Pyrrolidine derivatives: These compounds have a similar ring structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
2-(2-Iminooxazolidin-3-YL)acetic acid is unique due to the presence of both an imino group and an acetic acid moiety, which allows for diverse chemical modifications and potential applications. Its specific ring structure and functional groups make it a versatile compound in various fields of research and industry.
特性
分子式 |
C5H8N2O3 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
2-(2-imino-1,3-oxazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C5H8N2O3/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9) |
InChIキー |
OFBLHEIZSSCXIV-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N)N1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


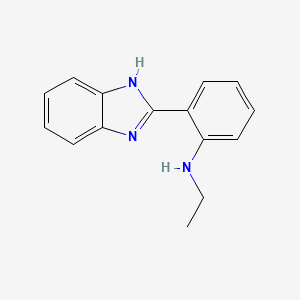
![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)
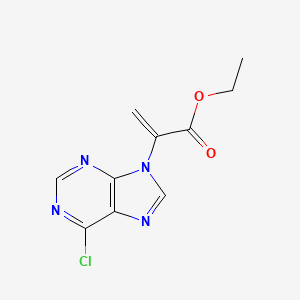

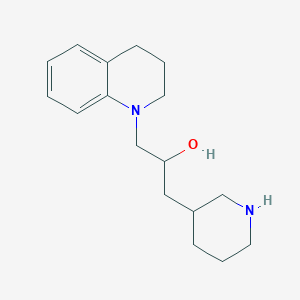
![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)
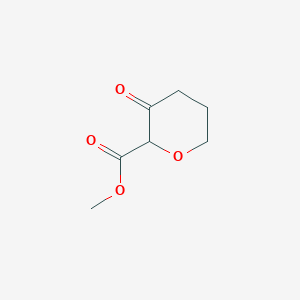
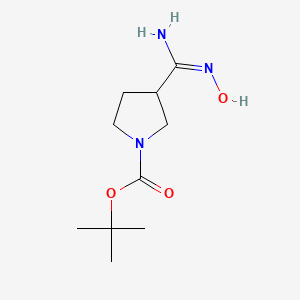
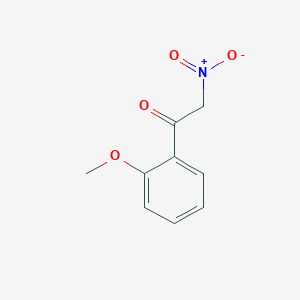
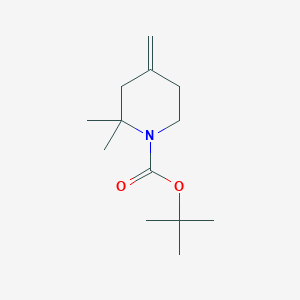

![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)
